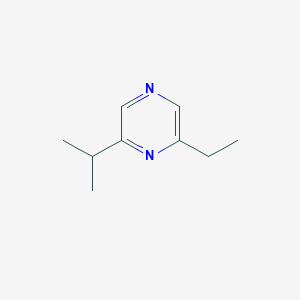

2-Ethyl-6-isopropylpyrazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-ethyl-6-propan-2-ylpyrazine |

InChI |

InChI=1S/C9H14N2/c1-4-8-5-10-6-9(11-8)7(2)3/h5-7H,4H2,1-3H3 |

InChI Key |

XMIMIQPDDJVQAO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=CC(=N1)C(C)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of 2 Ethyl 6 Isopropylpyrazine

Presence in Diverse Food Matrices

Pyrazines are key aroma compounds that are often formed during the heating or fermentation of food. Their presence is a critical factor in the sensory characteristics of many products.

Thermal processes like roasting and baking are primary pathways for the formation of pyrazines through the Maillard reaction.

Coffee: Roasted coffee is rich in alkylpyrazines, which are crucial to its characteristic flavor. Studies have identified numerous pyrazines, including 2-ethyl-6-methylpyrazine (B77461) and 2-ethyl-3,5-dimethylpyrazine (B18607). mdpi.comnih.gov While many ethyl- and methyl-substituted pyrazines are documented, the specific presence of 2-Ethyl-6-isopropylpyrazine is not explicitly confirmed in the reviewed literature.

Cocoa: The fermentation and roasting of cocoa beans are essential for developing its complex flavor, with pyrazines playing a vital role. Research has identified compounds such as 2-ethyl-3,5-dimethylpyrazine and tetramethylpyrazine, which are created during these processes. mdpi.com A patent has noted that this compound can impart a cocoa-like note to compositions. google.com

Nuts: The roasting of nuts generates a variety of flavor-active pyrazines. In roasted peanuts, compounds like 2-isopropylpyrazine (B1584999) have been identified. ccsenet.org For hazelnuts, the concentration of pyrazines such as 2-ethyl-6-methylpyrazine has been shown to be dependent on the roasting time and temperature. researchgate.net

Meat: The cooking of meat produces a range of pyrazines that contribute to its savory and roasted aroma. While specific research on this compound in meat is limited, one patent indicates its utility in creating meat-like flavors. google.com Other related compounds, such as 2-ethyl-6-methylpyrazine, have been detected in roasted turkey. scribd.com

Table 1: Selected Pyrazines in Roasted and Thermally Processed Foods

| Food Product | Identified Pyrazine (B50134) Compound(s) | Reference(s) |

|---|---|---|

| Coffee | 2-Ethyl-6-methylpyrazine, 2-Ethyl-3,5-dimethylpyrazine | mdpi.comnih.gov |

| Cocoa | 2-Ethyl-3,5-dimethylpyrazine, Tetramethylpyrazine | mdpi.com |

| Roasted Peanuts | 2-Isopropylpyrazine | ccsenet.org |

| Roasted Hazelnuts | 2-Ethyl-6-methylpyrazine | researchgate.net |

| Roasted Turkey | 2-Ethyl-6-methylpyrazine | scribd.com |

Fermentation is another significant pathway for the generation of pyrazines, often through microbial metabolism.

Natto: This traditional Japanese food, made from fermented soybeans, relies on the bacterium Bacillus subtilis. This microorganism is known to produce a variety of alkylpyrazines, contributing to the characteristic aroma of natto. nih.govresearchgate.net However, the specific biosynthesis of this compound by Bacillus subtilis in natto has not been explicitly documented in the available research.

Soy Sauce: A staple fermented product in many Asian cuisines, soy sauce develops a complex flavor profile that includes pyrazines. Studies have identified compounds like 2-ethyl-6-methyl-pyrazine in certain types of soy sauce. nih.gov

Shrimp Paste: During the fermentation of traditional Chinese shrimp paste, various volatile compounds are produced. Among the pyrazines detected is 2-methyl-3-isopropylpyrazine, which appears in the later stages of fermentation. sciopen.com

Wine: The aroma profile of wine is complex, with some pyrazines contributing "green" or "bell pepper" notes. Methoxypyrazines, such as 2-methoxy-3-isobutylpyrazine and 2-methoxy-3-isopropylpyrazine, are the most commonly studied pyrazines in grapes and wine. oeno-one.euoeno-one.eumdpi.com The presence of this compound in wine is not reported in the surveyed literature.

Certain plants naturally contain pyrazines, which are part of their characteristic aroma profile.

Potato: The earthy and "raw potato" aroma is strongly associated with methoxypyrazines. Specifically, 2-methoxy-3-isopropylpyrazine is a well-known volatile in raw potatoes. thegoodscentscompany.comorgprints.org After baking, the profile of volatile compounds changes, and pyrazines like 2-ethyl-6-methylpyrazine have been identified. scribd.com

Asparagus: Raw and cooked asparagus also contain pyrazines. Research has reported the presence of 2-ethyl-6-methylpyrazine in both raw and heated asparagus. scribd.com

Green Peas: The characteristic "green" aroma of peas is partly due to pyrazines. The most notable is 2-methoxy-3-isopropylpyrazine, along with other sec-butyl- and isobutyl-substituted pyrazines. oup.comoup.com

Table 2: Selected Pyrazines in Plant-Derived Sources

| Plant Source | Identified Pyrazine Compound(s) | Condition | Reference(s) |

|---|---|---|---|

| Potato | 2-Methoxy-3-isopropylpyrazine | Raw | thegoodscentscompany.comorgprints.org |

| 2-Ethyl-6-methylpyrazine | Baked | scribd.com | |

| Asparagus | 2-Ethyl-6-methylpyrazine | Raw & Heated | scribd.com |

| Green Peas | 2-Methoxy-3-isopropylpyrazine | Not specified | oup.comoup.com |

Microbial Production and Biotransformation

Microorganisms are capable of synthesizing a wide array of volatile compounds, including pyrazines, through their metabolic processes.

Several bacterial genera are known for their ability to produce pyrazines, which often contribute to the aroma of the environments they inhabit, including food products.

Bacillus species: Strains of Bacillus, particularly B. subtilis used in natto fermentation, are recognized producers of alkylpyrazines such as 2,5-dimethylpyrazine (B89654) and tetramethylpyrazine. nih.govresearchgate.net The biosynthesis of pyrazines with branched side chains, like isopropyl groups, has been classified, but specific production of this compound is not detailed. nih.govresearchgate.net

Paenibacillus species: Research on Paenibacillus polymyxa has revealed the production of a complex mixture of 19 different pyrazine metabolites. The dominant compound identified was 2,5-diisopropylpyrazine (B1313309), with its production stimulated by the addition of the amino acid valine. oup.comoup.com

Pseudomonas species: Certain species, such as Pseudomonas perolens, are known to biosynthesize 2-methoxy-3-isopropylpyrazine, a potent aroma compound. oup.comoup.com

Serratia and Cedecea species: Some strains of Serratia (e.g., S. odorifera, S. ficaria) and Cedecea davisae are known to produce pyrazines responsible for a characteristic potato-like odor. These include various methoxylated pyrazines. researchgate.net

While bacteria are prominent pyrazine producers, some fungi and yeasts also contribute to the formation of these aromatic compounds in fermented foods and other environments. Research indicates that certain fungi can produce pyrazines, with the specific compounds influenced by the growth media. up.ac.za For example, some yeast species, when cultured in media rich in specific amino acids like isoleucine or leucine (B10760876), can produce pyrazines. Current time information in Brevard County, US. However, detailed pathways for the specific production of this compound by fungi or yeast are not extensively documented in the reviewed scientific literature.

Identification in Other Biological Systems (non-human)

While pyrazines as a class of compounds are widespread in biological systems, specific information regarding the natural occurrence and distribution of this compound is limited in scientific literature. Research has more extensively documented the roles of other structurally related alkylpyrazines.

Role as Insect Pheromones and Chemical Signals (e.g., Alarm Pheromone Components)

There is currently a lack of specific evidence in the reviewed scientific literature to definitively identify this compound as an insect pheromone or a key chemical signal. The study of chemical communication in insects has led to the identification of numerous pyrazine derivatives that serve critical functions, but this particular compound is not prominently featured in available research.

For context, other pyrazines have well-established roles. For instance, 2-ethyl-3,6-dimethylpyrazine has been identified as a component of the alarm pheromone in the red imported fire ant, Solenopsis invicta, where it elicits rapid and erratic defensive movements among worker ants. nih.govresearchgate.netresearchgate.netnih.gov Similarly, various other alkylpyrazines are recognized for their roles as alarm or trail pheromones in different ant species. researchgate.net However, direct research linking this compound to such functions is not apparent.

Presence in Other Ecological Contexts

The presence of this compound in other specific ecological niches, such as in microorganisms or plants, is not well-documented in the available scientific literature. Pyrazines are known to be produced by a wide array of bacteria and fungi, contributing to the aroma of various foods and soils. nih.govmdpi.commdpi.comup.ac.za For example, bacteria of the genus Serratia are known to produce a variety of volatile pyrazines. mdpi.com The production of specific pyrazines can be dependent on the microbial species and the available amino acid precursors. mdpi.comresearchgate.net Despite the broad occurrence of pyrazines in microbial metabolisms, specific reports detailing the biosynthesis of this compound by microorganisms are scarce.

Formation Pathways and Mechanisms of 2 Ethyl 6 Isopropylpyrazine

Maillard Reaction Pathways

The Maillard reaction, a form of non-enzymatic browning, is a primary route for the formation of a vast array of flavor compounds, including 2-ethyl-6-isopropylpyrazine. This reaction occurs between amino acids and reducing sugars at elevated temperatures.

Condensation of α-Aminocarbonyl and α,β-Dicarbonyl Precursors

A key step in the formation of pyrazines is the condensation of α-aminocarbonyl and α,β-dicarbonyl compounds. The general mechanism begins with the condensation of a dicarbonyl compound, which is formed from the degradation of reducing sugars, and an amino acid. This initial reaction, after decarboxylation, leads to the formation of α-aminoketones and Strecker aldehydes. Subsequently, two molecules of these α-aminoketones can condense to form a dihydropyrazine (B8608421) intermediate. This intermediate can then be oxidized to produce the final pyrazine (B50134) compound. unimas.my

Role of Amino Acids (e.g., Valine, Leucine) and Reducing Sugars

The specific structure of the resulting pyrazine is heavily influenced by the initial amino acid reactants. Amino acids such as valine and leucine (B10760876) are crucial for the formation of branched-chain pyrazines. For instance, valine can serve as a precursor for the isopropyl group in this compound. researchgate.netoup.com Similarly, leucine can contribute to the formation of other branched alkylpyrazines. The carbon atoms of the pyrazine ring itself are typically derived from the breakdown of reducing sugars during the Maillard reaction. tugraz.at

The type of amino acid used has a significant impact on the variety and quantity of pyrazines produced. For example, studies have shown that using alanine (B10760859) as a starting material yields a greater number of pyrazine derivatives compared to glycine (B1666218) when reacted with the same reducing sugars. unimas.my

Involvement of Strecker Aldehydes and Amino Ketones

The Strecker degradation of amino acids is a critical component of the Maillard reaction, producing key intermediates for pyrazine synthesis. acs.orgorgprints.org This process involves the reaction of an α-amino acid with a dicarbonyl compound, leading to the formation of a Strecker aldehyde, which contains one less carbon atom than the original amino acid, and an α-amino ketone. orgprints.org These α-amino ketones are essential building blocks that condense to form the dihydropyrazine ring, the precursor to the final pyrazine. researchgate.net Furthermore, Strecker aldehydes can react with dihydropyrazine intermediates to introduce different side chains onto the pyrazine ring, leading to a diverse range of substituted pyrazines. unimas.mywur.nl

Influence of Thermal Processing Conditions (e.g., Temperature, Time, pH)

The conditions under which thermal processing occurs play a significant role in the formation of pyrazines. Temperature, reaction time, and pH all affect the rate and yield of pyrazine production.

Temperature and Time: Higher temperatures and longer reaction times generally lead to an increased yield of pyrazines, up to a certain point. google.com For instance, pyrazine formation is often significant at temperatures between 120°C and 150°C. tugraz.at However, prolonged heating can also lead to the degradation of these compounds. mcgill.ca The formation of pyrazines in maple syrup, for example, was observed to increase with processing time, following an initial induction period. mcgill.ca

pH: The pH of the reaction environment also influences pyrazine formation. An increase in the pH of a reaction solution can result in a greater amount of pyrazines being formed. google.com In the production of maple syrup, the pH of the boiling sap was observed to initially increase before decreasing, with these changes coinciding with the formation of pyrazines. mcgill.ca

Table 1: Influence of Processing on Pyrazine Formation in Maple Syrup This table is for illustrative purposes and based on general findings.

| Processing Stage | pH Change | Total Pyrazine Content |

|---|---|---|

| Initial Boiling | Increasing | Low |

| Mid-Processing | Peaks and starts to decrease | Increasing |

| Final Syrup | Decreased | High |

> Source: mcgill.ca

Microbial Biosynthetic Routes

In addition to chemical formation during thermal processing, this compound and other pyrazines can be produced through microbial biosynthesis. This is a key pathway for pyrazine formation in fermented foods and certain natural environments. mcgill.ca

Enzymatic Pathways and Key Metabolic Intermediates

Certain microorganisms, including various bacteria and fungi, possess the enzymatic machinery to synthesize pyrazines. nih.govup.ac.za For example, strains of Bacillus subtilis, commonly found in fermented soybeans (natto), are known to produce a range of alkylpyrazines. nih.govresearchgate.net

The biosynthesis of branched-chain pyrazines in microorganisms often involves the amino acid pool. Studies on myxobacteria have shown that the amino acid valine is a direct precursor to the formation of 2,5- and 2,6-diisopropylpyrazine (B13095411). researchgate.net The proposed pathway involves the reduction of valine to its corresponding amino-aldehyde, which can then dimerize and subsequently be oxidized to form the diisopropylpyrazine. researchgate.net This pathway, which does not involve cyclic dipeptides, can also explain the formation of regioisomers like 2,6-diisopropylpyrazine through isomerization during the initial condensation step. researchgate.net

Similarly, in Paenibacillus polymyxa, the production of 2,5-diisopropylpyrazine (B1313309) is significantly stimulated by the addition of valine to the growth medium, further highlighting the role of this amino acid as a key metabolic intermediate. oup.com

Table 2: Proposed Precursors in Microbial Pyrazine Biosynthesis

| Pyrazine | Precursor Amino Acid | Microorganism Example |

|---|---|---|

| Diisopropylpyrazines | Valine | Myxobacteria, Paenibacillus polymyxa |

| 2-ethyl-3,5(3,6)-dimethylpyrazine | L-threonine | Bacillus subtilis |

> Source: oup.comresearchgate.netdur.ac.uk

Precursor Specificity and Supplementation Effects

The formation of substituted pyrazines, including this compound, is highly dependent on the specific precursors available during the reaction, which is often a Maillard reaction or a related biosynthetic pathway. The structure of the final pyrazine is determined by the nature of the initial reactants, primarily amino acids and a carbon source, such as a reducing sugar or a hydroxy ketone. google.com

The side chains of the pyrazine ring are derived from the precursors. For this compound, the isopropyl group originates from branched-chain amino acids like valine or leucine. oup.comoup.com Studies on myxobacteria and other microorganisms have demonstrated a direct link between the availability of these amino acids and the production of isopropyl-substituted pyrazines. For example, the biosynthesis of 2,5-diisopropylpyrazine by Paenibacillus polymyxa is significantly stimulated by the addition of valine to the growth medium. oup.com This suggests that valine is a key precursor, likely being reduced to its corresponding amino-aldehyde, which then dimerizes. researchgate.net

The ethyl group is typically derived from other precursors. One pathway involves the use of 1-hydroxy-2-butanone as the carbon source, which can react with a nitrogen source (like ammonium (B1175870) ions or an amino acid) to produce pyrazines with ethyl groups. google.com Alternatively, certain amino acids can also serve as precursors for the ethyl group through specific degradation pathways.

The effect of precursor supplementation on pyrazine formation is a critical aspect of controlling the final product profile in both food chemistry and biotechnological production. Supplementing a reaction or fermentation medium with specific amino acids can selectively enhance the yield of the corresponding alkylpyrazines.

| Precursor Supplement | Observed Effect | Resulting Pyrazine Class | Reference |

|---|---|---|---|

| Valine | Strongly stimulates production | Isopropyl-substituted pyrazines (e.g., 2,5-diisopropylpyrazine) | oup.com |

| Leucine / Isoleucine | Leads to the formation of isobutyl- or sec-butyl-substituted pyrazines | Branched-chain alkylpyrazines | oup.com |

| 1-Hydroxy-2-butanone (Carbon Source) | Produces pyrazines with ethyl group attachments | Ethyl-substituted pyrazines (e.g., 2,6-diethylpyrazine, 2,5-diethylpyrazine) | google.com |

| Lysine | Enhances nutty/toasted flavor, correlating with increased pyrazine content | Various alkylpyrazines (e.g., 2,6-dimethylpyrazine, trimethylpyrazine) | nih.gov |

Chemical Degradation and Transformation Mechanisms

Pyrazines can undergo degradation and transformation through various mechanisms, including metabolic processes in living organisms and chemical reactions during food processing. The primary metabolic pathways for alkylpyrazines in the body involve oxidative reactions. mdpi.cominchem.org These detoxification pathways typically include:

Side-chain Oxidation: The alkyl groups (ethyl and isopropyl) attached to the pyrazine ring can be oxidized. For instance, studies on 2-methylpyrazine (B48319) have shown it is metabolized to pyrazine-2-carboxylic acid and 5-hydroxypyrazine-2-carboxylic acid, which are then excreted. mdpi.com A similar oxidation of the ethyl or isopropyl group of this compound is a probable metabolic fate.

Ring Hydroxylation: The pyrazine ring itself can be hydroxylated, creating a more polar molecule that can be more easily conjugated (e.g., with glucuronic acid or sulfate) and subsequently excreted from the body. inchem.org

In the context of food chemistry, pyrazines are subject to thermal degradation. Research on maple syrup has shown that prolonged heating leads to a decrease in the concentration of various pyrazines, indicating that they are not completely stable under extended processing conditions. mcgill.ca The specific products of this thermal degradation depend on the conditions, but it represents a significant transformation pathway.

Furthermore, pyrazines can be transformed by microorganisms. While many microbes synthesize pyrazines, others may possess the enzymatic machinery to degrade them as part of their metabolic activities.

Isomerization and Stereochemical Considerations in Formation

The formation of this compound is subject to important isomeric and stereochemical considerations that influence the final product composition.

Isomerization: During the synthesis of dialkyl-substituted pyrazines, the formation of regioisomers is a common phenomenon. For example, studies on the biosynthesis of diisopropylpyrazines from valine have shown that both 2,5-diisopropylpyrazine and its isomer, 2,6-diisopropylpyrazine, are produced by the same organism. researchgate.net The proposed mechanism suggests that the primary product is formed from the dimerization of two valine aldehyde molecules. However, an isomerization can occur during the initial condensation step, leading to the formation of the 2,6-isomer. researchgate.net This principle can be directly applied to the formation of this compound, where a similar isomerization during the condensation of the ethyl- and isopropyl-containing precursors could lead to the co-production of its isomer, 2-Ethyl-5-isopropylpyrazine.

Stereochemical Considerations: The synthesis of substituted pyrazines can be highly stereoselective, particularly when chiral precursors or auxiliaries are used. A well-established method for the asymmetric synthesis of α-amino acids utilizes the Schöllkopf bislactim ether auxiliary, which is a chiral dihydropyrazine derivative: (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. scispace.comlmaleidykla.lt In this method, the pyrazine ring acts as a chiral template. It is first deprotonated to form a nucleophile, which is then alkylated. The bulky isopropyl group on the chiral auxiliary directs the incoming alkyl group to the opposite face of the ring, resulting in a highly stereoselective reaction. scispace.com

This demonstrates that the pyrazine ring is a key element in controlling stereochemistry. While this compound itself is not chiral, its formation from chiral precursors or in a chiral environment (e.g., enzymatic synthesis) would involve stereochemical control mechanisms that dictate the precise pathway of the reaction. The principles of stereoselective alkylation are fundamental to understanding how complex, biologically active pyrazine derivatives can be formed with high fidelity. scispace.comlmaleidykla.lt

Analytical Methodologies for the Characterization and Quantification of 2 Ethyl 6 Isopropylpyrazine

Sample Preparation and Extraction Techniques

The choice of extraction technique is crucial for the efficient and representative isolation of 2-Ethyl-6-isopropylpyrazine. The selection depends on the sample matrix, the concentration of the analyte, and the subsequent analytical instrumentation.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, simple, and sensitive sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds in various matrices. nih.govnih.gov The principle of HS-SPME involves the exposure of a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. The analytes partition between the sample matrix, the headspace, and the fiber coating until equilibrium is reached. The fiber is then withdrawn and directly introduced into the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction temperature, and extraction time. nih.govmdpi.com For the analysis of pyrazines, fibers with a mixed coating of Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) are often employed due to their ability to adsorb a wide range of analytes. mdpi.comsigmaaldrich.com Optimization of extraction temperature is also critical; for instance, in the analysis of pyrazines in oils, pre-incubation temperatures around 80°C have been shown to be effective for releasing the volatile compounds into the headspace. nih.gov

Recent advancements in SPME technology, such as the SPME-Arrow, which has a larger sorbent phase volume than traditional fibers, have shown enhanced extraction efficiency for pyrazines in oil matrices. nih.gov The Multiple Headspace-SPME (MHS-SPME) technique is another approach that allows for the quantification of analytes in solid and liquid samples by performing successive extractions from the same vial. nih.gov This method has been successfully applied to the quantification of pyrazines in flavor-enhanced edible oils, demonstrating good precision and accuracy. nih.gov

HS-SPME has been successfully applied to the analysis of pyrazines in various food products, including coffee, cocoa, beer, and edible oils. nih.govmdpi.comnih.govgoogle.com In the analysis of cocoa honey, HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) was optimized to identify a wide range of volatile organic compounds, including pyrazines. mdpi.com Similarly, this technique has been used to detect pyrazine (B50134) compounds in beer, highlighting its rapidity, simplicity, and high sensitivity. google.com

Table 1: Performance of HS-SPME for the Quantification of Various Pyrazines in Edible Oil

| Pyrazine Compound | Limit of Detection (LOD) (ng/g) | Limit of Quantitation (LOQ) (ng/g) | Mean Recovery (%) |

| 2-Methylpyrazine (B48319) | 2 | 6 | 95.2 |

| 2,5-Dimethylpyrazine (B89654) | 3 | 9 | 98.7 |

| 2,6-Dimethylpyrazine | 3 | 9 | 96.5 |

| 2-Ethylpyrazine (B116886) | 5 | 15 | 101.3 |

| 2,3-Dimethylpyrazine | 4 | 12 | 94.8 |

| 2-Ethyl-5-methylpyrazine | 6 | 18 | 103.1 |

| Trimethylpyrazine | 7 | 21 | 105.6 |

| 2-Ethyl-3-methylpyrazine | 8 | 24 | 102.4 |

| 2,3,5-Trimethylpyrazine | 6 | 18 | 100.9 |

| 2-Ethyl-3,5-dimethylpyrazine (B18607) | 10 | 30 | 91.6 |

| Tetramethylpyrazine | 60 | 180 | 109.2 |

| 2,6-Diethylpyrazine | 15 | 45 | 99.3 |

| 2-Ethyl-3,6-dimethylpyrazine | 20 | 60 | 97.8 |

Data adapted from a study on MHS-SPME-arrow-GC-MS analysis of flavor-enhanced edible oils. nih.gov

Stir Bar Sorptive Extraction (SBSE) is a highly efficient, solventless sample preparation technique for the extraction and preconcentration of organic compounds from aqueous samples. researchgate.net The technique utilizes a magnetic stir bar coated with a thick layer of a sorbent material, most commonly polydimethylsiloxane (PDMS). nih.gov The stir bar is introduced into the sample and stirred for a defined period, during which the analytes partition from the sample matrix into the sorbent phase. After extraction, the stir bar is removed, rinsed, dried, and the analytes are thermally desorbed in a dedicated unit connected to a gas chromatograph. researchgate.net

A significant advantage of SBSE over SPME is the much larger volume of the sorbent phase on the stir bar, which can be 50 to 250 times greater than that of an SPME fiber. researchgate.net This larger volume results in a higher extraction capacity and often leads to lower detection limits for the target analytes. researchgate.net The efficiency of SBSE can be influenced by several parameters, including extraction time, stirring speed, sample volume, and the addition of salt to the sample matrix. nih.gov

SBSE has been successfully applied to the analysis of a wide range of compounds in various matrices, including pesticides in wine and volatile compounds in grape extracts. researchgate.netnih.gov In the analysis of pesticide residues in wine, a dual SBSE approach using two stir bars with different coatings was shown to significantly improve recoveries. researchgate.net For the analysis of volatile compounds in grapes, the SBSE conditions were optimized using a statistical approach to achieve high sensitivity and precision. nih.gov While specific studies on the application of SBSE for the quantification of this compound are not widely available, the technique's proven effectiveness for other volatile and semi-volatile compounds, including other pyrazines, suggests its high potential for this application. The selection of the appropriate coating and the optimization of extraction parameters would be crucial for achieving accurate and reliable results. nih.gov

Solvent-Assisted Flavor Evaporation (SAFE) is a distillation technique specifically designed for the gentle isolation of volatile and semi-volatile flavor compounds from complex food matrices. nih.govresearchgate.net The method involves the distillation of a sample extract under high vacuum, which allows for the evaporation of volatile compounds at low temperatures, typically around 30-50°C. nih.gov This gentle process helps to prevent the formation of artifacts and the degradation of thermally labile compounds, ensuring that the isolated flavor profile is representative of the original sample. nih.gov

The SAFE apparatus consists of a sample introduction system, a distillation head, a condenser, and a collection flask, all maintained under high vacuum. The sample, previously extracted with a suitable solvent like dichloromethane (B109758) or diethyl ether, is slowly introduced into the distillation head. The volatile compounds evaporate along with the solvent and are then condensed and collected in a cooled trap, while the non-volatile components remain in the distillation flask. nih.gov

Dynamic Headspace Analysis (DHS), also known as purge-and-trap, is a powerful technique for the extraction and preconcentration of volatile organic compounds from solid and liquid samples. Unlike static headspace analysis where a fixed volume of the headspace is sampled, DHS involves passing a continuous flow of an inert gas, such as nitrogen or helium, through or over the sample. grupobiomaster.com The gas strips the volatile compounds from the sample and carries them to a sorbent trap, where they are concentrated. After a defined purging time, the trap is rapidly heated, and the desorbed analytes are transferred to the gas chromatograph for analysis. grupobiomaster.com

DHS offers several advantages over static headspace, including higher sensitivity due to the larger sample volume that can be purged and the concentration effect of the sorbent trap. grupobiomaster.com This makes it particularly suitable for the analysis of trace-level volatile compounds. The choice of sorbent material in the trap is critical and depends on the volatility and polarity of the target analytes. Tenax® is a commonly used sorbent for trapping a wide range of volatile and semi-volatile compounds. grupobiomaster.com

The technique has been successfully applied to the analysis of flavor compounds in alcoholic beverages, where it allows for the profiling of both abundant and trace components. grupobiomaster.com A combination of static and dynamic headspace analysis has been shown to be a useful approach for obtaining a comprehensive volatile profile of spirits and liquors. grupobiomaster.com While specific studies detailing the use of DHS for the quantification of this compound are limited, the technique's high sensitivity and efficiency in extracting volatile compounds from complex matrices make it a promising method for the analysis of this and other pyrazines, especially when they are present at low concentrations.

Chromatographic Separation Techniques

Following extraction, the isolated volatile compounds are separated and quantified using chromatographic techniques, with gas chromatography being the most common method for pyrazine analysis.

Gas Chromatography (GC) is the cornerstone for the analysis of volatile and semi-volatile compounds like this compound. nih.govpeakscientific.com In GC, the sample extract is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column. The column contains a stationary phase, and the separation of compounds is based on their differential partitioning between the mobile and stationary phases. Compounds that interact more strongly with the stationary phase travel through the column more slowly and thus have longer retention times.

The choice of the GC column is critical for achieving good separation of pyrazines. Columns with different polarities, such as nonpolar (e.g., DB-1, ZB-5MS) and polar (e.g., DB-624, ZB-WAXplus) stationary phases, are used depending on the specific application. peakscientific.com The temperature of the GC oven is typically programmed to increase during the analysis, which allows for the separation of compounds with a wide range of boiling points.

Two common detectors used for the quantification of pyrazines are the Flame Ionization Detector (FID) and the Electron Capture Detector (ECD).

Gas Chromatography-Flame Ionization Detector (GC-FID): The FID is a universal detector for organic compounds. scielo.br As the separated compounds elute from the GC column, they are burned in a hydrogen-air flame. This combustion process produces ions, which generate a current that is proportional to the amount of the compound present. GC-FID is known for its robustness, wide linear range, and good sensitivity for most organic compounds, including pyrazines. scielo.brresearchgate.net It is a widely used technique for the quantitative analysis of pyrazines in various food products. researchgate.net

Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is a highly sensitive and selective detector for compounds that have a high affinity for capturing electrons, such as those containing electronegative atoms like halogens, nitro groups, and some nitrogen-containing heterocyclic compounds. peakscientific.comscioninstruments.com The detector contains a radioactive source (typically Nickel-63) that emits beta particles, creating a constant standing current. scioninstruments.com When an electronegative compound passes through the detector, it captures some of the electrons, causing a decrease in the current, which is measured as a positive signal. While the ECD is extremely sensitive for certain compounds, its response to pyrazines can be variable and is generally lower than for halogenated compounds. scioninstruments.comresearchgate.net However, for specific applications where high sensitivity for nitrogen-containing compounds is required and interfering compounds are minimal, GC-ECD can be a valuable tool. nih.govnih.gov

The combination of GC with mass spectrometry (GC-MS) is also a powerful technique for both the identification and quantification of pyrazines, providing structural information in addition to retention time data. nih.govpeakscientific.com

Table 2: Concentration of Selected Pyrazines in Roasted Coffee Samples Determined by GC-MS

| Pyrazine Compound | Concentration Range (mg/kg) |

| 2-Methylpyrazine | 25.0 - 65.0 |

| 2,5-Dimethylpyrazine | 10.0 - 30.0 |

| 2,6-Dimethylpyrazine | 15.0 - 40.0 |

| 2-Ethylpyrazine | 5.0 - 15.0 |

| 2-Ethyl-6-methylpyrazine (B77461) | 3.0 - 10.0 |

| 2-Ethyl-5-methylpyrazine | 2.0 - 8.0 |

| 2,3,5-Trimethylpyrazine | 1.0 - 5.0 |

Data adapted from a study on the quantitative analysis of alkylpyrazines in commercially available coffee samples. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of closely related chemical compounds, including the isomers of this compound. The separation of pyrazine isomers, which often possess very similar physical and chemical properties, can be particularly challenging. However, the use of specialized columns and mobile phases in HPLC allows for their effective resolution.

A common approach for separating pyrazine isomers is the use of a polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H column. nih.gov While these columns are designed for separating enantiomers, they have also proven effective in resolving non-chiral regio-isomers of alkylpyrazines. nih.gov The separation mechanism is based on the differential interactions of the isomers with the chiral selector of the stationary phase.

The choice of mobile phase is also critical for achieving optimal separation. A mobile phase consisting of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) mixed with a small amount of a more polar solvent such as isopropanol (B130326) is often employed. nih.gov The ratio of these solvents can be fine-tuned to achieve baseline separation of the isomers. For instance, a ratio of 99:1 (v/v) of cyclohexane to isopropanol has been successfully used to separate 2-ethyl-6-methylpyrazine and 2-ethyl-5-methylpyrazine. nih.gov It is important to note that due to the volatility of some alkylpyrazines, care must be taken during sample preparation and analysis to prevent their loss. nih.gov

Table 1: Representative HPLC Parameters for Alkylpyrazine Isomer Separation

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based chiral column) |

| Mobile Phase | Cyclohexane/Isopropanol (e.g., 99:1, v/v) or Hexane/Isopropanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 254 nm) |

| Temperature | Ambient |

Spectrometric Identification and Structural Elucidation

Once separated, the definitive identification and structural elucidation of this compound require the use of spectrometric techniques. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools employed for this purpose.

Mass spectrometry, often coupled with a chromatographic separation technique, is a cornerstone for the identification of volatile compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used method for the analysis of alkylpyrazines. nih.gov In GC-MS, the sample is first separated by gas chromatography, and then the individual compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint of the compound. However, a significant challenge in the analysis of alkylpyrazines is that positional isomers often exhibit very similar mass spectra, making their unambiguous identification by MS alone difficult. nih.gov Therefore, GC retention indices are often used in conjunction with mass spectral data for positive identification. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is particularly useful for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), is a valuable tool for the quantification of pyrazines in liquid samples. nih.gov In LC-MS/MS, a precursor ion corresponding to the protonated molecule of this compound ([M+H]+) is selected and then fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) approach provides high selectivity and sensitivity for quantification. nih.gov

Table 2: Representative Mass Spectral Data for a C7-Alkylpyrazine Isomer (2-Ethyl-6-methylpyrazine)

| Ion Type | m/z | Relative Abundance (%) |

| Molecular Ion [M]+ | 122 | Moderate |

| [M-CH3]+ | 107 | High |

| [M-C2H5]+ | 93 | Moderate |

| Pyrazine Ring Fragments | 81, 54, 53 | Variable |

Note: This data is for 2-ethyl-6-methylpyrazine and is representative of the fragmentation pattern expected for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound.

¹H-NMR (Proton NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the protons on the pyrazine ring, the ethyl group (a quartet and a triplet), and the isopropyl group (a septet and a doublet).

¹³C-NMR (Carbon-13 NMR) provides information about the different carbon environments in a molecule. The ¹³C-NMR spectrum of this compound would show unique signals for each of the carbon atoms in the pyrazine ring and the alkyl side chains.

2D-NMR (Two-Dimensional NMR) techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) , are particularly powerful for distinguishing between isomers. nih.gov HSQC correlates directly bonded carbon and proton atoms, while HMBC shows correlations between carbons and protons that are two or three bonds apart. These correlations provide definitive evidence for the connectivity of the atoms within the molecule, allowing for the unambiguous assignment of the structure and differentiation from its isomers. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazine Ring Protons | ~8.3-8.5 | ~140-155 |

| Ethyl -CH₂- | ~2.8 (quartet) | ~28 |

| Ethyl -CH₃ | ~1.3 (triplet) | ~13 |

| Isopropyl -CH- | ~3.2 (septet) | ~34 |

| Isopropyl -CH₃ | ~1.2 (doublet) | ~22 |

Note: These are estimated chemical shift ranges based on data for similar alkylpyrazines. Actual values may vary depending on the solvent and other experimental conditions.

Olfactory and Sensory Evaluation Integration

Beyond the chemical identification and quantification, understanding the sensory impact of this compound requires the integration of analytical techniques with human sensory perception.

Gas Chromatography-Olfactometry (GC-O) is a technique that combines the separation power of GC with the sensitivity of the human nose as a detector. nih.gov As compounds elute from the GC column, they are split between a conventional detector (like a mass spectrometer or a flame ionization detector) and a sniffing port, where a trained panelist can assess the odor of each compound. nih.gov This allows for the identification of odor-active compounds in a complex mixture.

Electronic Nose (E-nose) Applications for Aroma Profiling

An E-nose system typically consists of a sampling unit, a sensor array, and a signal processing unit with pattern recognition software. mdpi.com When exposed to a sample's headspace, the sensors undergo changes in their physical or electrical properties. The collective response of the array is then analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA), to differentiate between samples. mdpi.comresearchgate.net

While direct studies profiling this compound with E-noses are not prevalent in the reviewed literature, the application of this technology to matrices where pyrazines are key odorants demonstrates its capability. For instance, E-noses have been successfully employed to:

Classify cheese types and ripening stages: Different cheeses emit distinct VOC profiles, including pyrazines formed during ripening. E-nose systems can detect these subtle differences, allowing for classification based on production area or aging period. mdpi.com

Assess fruit ripeness and quality: The aroma of fruit changes significantly during ripening, a process involving the evolution of various VOCs. E-noses can monitor these changes to determine the optimal harvest time or grade fruit quality non-destructively. mdpi.com

Monitor food freshness: The technology has been used to track the freshness of perishable products, such as minimally-processed pineapple, by detecting rapid changes in their aroma characteristics during storage. mdpi.com

The table below summarizes findings from various studies using E-nose technology for food aroma analysis, highlighting the technique's applicability for characterizing complex volatile profiles that would include compounds like pyrazines.

Table 1: E-nose Applications in Food Aroma Analysis

| Food Product | E-nose Model/Type | Objective | Key Findings | Reference(s) |

|---|---|---|---|---|

| Fresh Mexican Cheese | Cyranose 320 | Differentiate cheese made from two different dairy cattle breeds. | The E-nose successfully distinguished between the cheeses; specific sensors showed a high correlation with carboxylic acids identified by GC-MS. | mdpi.com |

| Mangoes | Cyranose 320 | Classify fruit according to ripening stage and variety. | The device could separate fruits from different picking dates and varieties based on their aroma profiles. | mdpi.com |

| Pineapple (Minimally-processed) | PEN2 | Monitor freshness during storage. | The E-nose was effective in determining that the fruit loses its characteristic aroma very quickly, indicating perishability. | mdpi.com |

Advanced Hyphenated Analytical Techniques (e.g., GC-IMS, Photoionization Mass Spectrometry)

To achieve higher sensitivity and more definitive identification of volatile compounds like this compound, advanced hyphenated techniques are employed. Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is a powerful example of such a technique, combining the high separation capability of gas chromatography with the rapid, sensitive detection of ion mobility spectrometry. bohrium.com

GC-IMS operates at atmospheric pressure and provides a two-dimensional separation of volatile and semi-volatile compounds. tandfonline.com In the first dimension, the GC column separates compounds based on their boiling points and polarity. In the second dimension, the IMS drift tube separates the resulting ions based on their size, shape, and charge as they travel through a drift gas under the influence of a weak electric field. bohrium.com This dual separation provides a unique visual fingerprint and enhances the ability to resolve co-eluting compounds that might be missed by GC-MS alone. tandfonline.com

The key advantages of GC-IMS in flavor analysis include:

High Sensitivity: Capable of detecting compounds in the parts-per-billion (ppbV) or even parts-per-trillion (pptV) range without extensive sample enrichment. tandfonline.com

Rapid Analysis: The technique offers fast response times, making it suitable for high-throughput screening. bohrium.com

No Vacuum Required: Unlike mass spectrometry, IMS operates at atmospheric pressure, which simplifies instrumentation and reduces operational costs. tandfonline.com

GC-IMS has been effectively used to study flavor profiles in various food products where pyrazines are important. For example, in a study on northern pike during superchilled storage, GC-IMS was used to investigate flavor variation. mdpi.com Although this compound was not specifically listed, the study identified pyrazines as a class of nitrogen-containing compounds crucial to the nutty and roasted aromas formed via Maillard reactions or microbial metabolism. mdpi.com The technique allows for the creation of detailed visual fingerprints (topographic plots) where each dot represents a specific compound, enabling comparison between different samples.

The table below presents findings from a study utilizing GC-IMS for the analysis of volatile compounds, demonstrating the technique's capabilities.

Table 2: Illustrative Findings from GC-IMS Flavor Analysis

| Study Subject | Technique | Identified Compound Classes | Significance of Findings | Reference(s) |

|---|---|---|---|---|

| Northern Pike (during storage) | GC-IMS and UPLC-Q-TOF/MS | Ketones, Alcohols, Aldehydes, Esters, Pyrazines, Indole | Identified key volatile flavor compounds and metabolic pathways responsible for flavor changes and deterioration during storage. Pyrazines were noted for imparting nutty/roasted aromas. | mdpi.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4,6-Trichloroanisole |

| 2-Ethyl-3,5,6-triphenyl-pyrazine |

| 2-Ethyl-3-methylpyrazine |

| 2-Ethyl-5(or 6)-methyl pyrazine |

| This compound |

| 2-Ethyl-6-methylpyrazine |

| 2-Ethyl-6-vinyl pyrazine |

| 2-Isopropylpyrazine (B1584999) |

| 2-Methoxy-3(5 or 6)-isopropylpyrazine |

| 2-Methylbutanal |

| Carboxylic acids |

| Fumarate |

| Glutamate |

| Indole |

| Propanoic acid, 2-methyl-, 1-(1,1-dimethylethyl)-2-methyl-1,3-propanediyl ester |

| Propanoic acid, 2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester |

Biological and Ecological Significance of 2 Ethyl 6 Isopropylpyrazine

Contribution to Flavor and Aroma Profiles in Natural Products and Foods

Alkylpyrazines, the class of compounds to which 2-Ethyl-6-isopropylpyrazine belongs, are renowned for their potent and often pleasant aromas, typically associated with roasted, nutty, and earthy notes. These compounds are key components in the flavor chemistry of a wide array of thermally processed foods, including coffee, cocoa, and baked goods.

Sensory Characteristics and Odor Detection Thresholds

While specific sensory data for this compound is limited in publicly available literature, the characteristics of closely related pyrazines offer valuable insights. For instance, 2-isopropylpyrazine (B1584999) is described as having minty, green, nutty, and honey-like notes, with a taste profile that includes coffee, caramellic, and fruity undertones thegoodscentscompany.com. Another related compound, 2-ethyl-3,(5 or 6)-dimethylpyrazine, is noted for its characteristic roasted odor and flavor, reminiscent of roasted cocoa or nuts researchgate.netnih.gov. The sensory perception of these compounds is highly dependent on their concentration, as they often possess very low odor detection thresholds, meaning they can be detected by the human nose at extremely small concentrations.

Structure-Odor Relationships within the Alkylpyrazine Class

The relationship between the chemical structure of alkylpyrazines and their perceived odor is a subject of ongoing research. Generally, the type, position, and size of the alkyl groups attached to the pyrazine (B50134) ring influence the resulting aroma. For instance, the presence of an ethyl group often imparts nutty and roasted characteristics. The isopropyl group, being larger than a methyl or ethyl group, would be expected to further modulate the odor profile, potentially adding more complex earthy or woody notes. The specific arrangement of these groups, as in the 2- and 6- positions of this compound, dictates how the molecule interacts with olfactory receptors in the nose, leading to its unique sensory perception.

Antimicrobial and Antifungal Activities in Plant Pathogen Systems

Beyond their role in flavor and aroma, pyrazine derivatives are gaining attention for their potential biological activities, including antimicrobial and antifungal properties. This has opened up possibilities for their use as biocontrol agents in agriculture.

Inhibition of Phytopathogenic Oomycetes, Fungi, Bacteria, and Nematodes

While direct studies on the antimicrobial and antifungal efficacy of this compound against a broad range of plant pathogens are scarce, research on related pyrazine compounds demonstrates the potential of this chemical class. For instance, various pyrazine derivatives have shown inhibitory effects against meat-associated bacterial contaminants.

Recent studies have also highlighted the nematicidal activity of pyrazine compounds. Although specific data for this compound is not available, the screening of numerous pyrazine derivatives has shown their potential in controlling plant-parasitic nematodes. This suggests that this compound could also possess nematicidal properties, a hypothesis that warrants further investigation. The table below summarizes the known antimicrobial and nematicidal activities of various pyrazine compounds, providing a basis for the potential of this compound.

| Compound Class | Target Pathogen Type | Observed Effect |

| Alkylpyrazines | Meat-associated bacteria | Substantial inhibition |

| Pyrazine derivatives | Plant-parasitic nematodes | Nematicidal activity |

Mechanisms of Inhibitory Action (e.g., Volatile Organic Compound Emission)

The primary mechanism through which pyrazines are thought to exert their antimicrobial and antifungal effects is through the emission of volatile organic compounds (VOCs). Bacteria and other microorganisms naturally produce a diverse array of VOCs, including pyrazines, which can inhibit the growth of competing organisms in their environment. These volatile compounds can diffuse through the air and soil, acting as signaling molecules and antimicrobial agents.

The precise molecular mechanisms by which these pyrazine VOCs inhibit pathogens are still being elucidated but may involve the disruption of cell membranes, interference with essential metabolic pathways, or the induction of oxidative stress in the target organism. The volatile nature of these compounds makes them particularly interesting for agricultural applications, as they could potentially be used as fumigants to protect crops from soil-borne and airborne pathogens without direct contact. Further research is needed to specifically determine the mechanisms of action for this compound and to evaluate its efficacy as a volatile biocontrol agent.

Roles in Inter-organismal Chemical Communication (non-human)

Chemical signaling is a fundamental method of communication in the animal kingdom, with volatile organic compounds serving as a widespread medium for conveying information. Pyrazines, a class of nitrogen-containing heterocyclic compounds, are notable for their roles as semiochemicals—chemicals that mediate interactions between organisms.

Many pyrazine derivatives have been identified as key components of insect pheromones, particularly alarm pheromones in social insects like ants. For instance, 2,5-dimethyl-3-isopentylpyrazine is a well-documented alarm pheromone in certain ant species. When released, these compounds can trigger behavioral responses such as aggression, recruitment, and dispersal, which are vital for colony defense.

While direct evidence is lacking for this compound, the structural similarities to known alarm pheromones suggest a potential, though unverified, role in this context. The specific arrangement of alkyl groups on the pyrazine ring is critical for receptor binding and eliciting a behavioral response, meaning that even minor structural variations can lead to significant differences in biological activity.

The table below summarizes the functions of some well-studied pyrazine alarm pheromones in social insects, illustrating the types of roles that related compounds play.

| Compound Name | Insect Species | Pheromone Type | Behavioral Response |

| 2,5-Dimethyl-3-isopentylpyrazine | Odontomachus spp. (Trap-jaw ants) | Alarm | Alertness, Aggression |

| 2-Ethyl-3,6-dimethylpyrazine | Solenopsis invicta (Red imported fire ant) | Alarm | Attraction, Aggression |

| 2,5-Dimethylpyrazine (B89654) | Myrmica spp. (Red ants) | Trail/Alarm | Recruitment, Agitation |

Beyond alarm pheromones, pyrazines can function in other forms of interspecies signaling, such as kairomones, allomones, and synomones. For example, some parasitic wasps are known to use pyrazines emitted by their host insects as a cue to locate them (a kairomonal effect).

There is currently no specific research identifying this compound in such interspecies signaling roles. The potential for this compound to act as a semiochemical in other contexts remains an area for future investigation. Its volatility and chemical structure are consistent with molecules used for chemical communication, but empirical evidence is required to establish any specific function.

Advanced Research Perspectives and Future Directions

Elucidation of Undiscovered Biosynthetic Pathways for Complex Alkylpyrazines

The formation of 2-ethyl-6-isopropylpyrazine and other complex alkylpyrazines in nature is not fully understood, though significant strides have been made in comprehending the biosynthesis of simpler alkylpyrazines. nih.govresearchgate.net The primary known routes involve the Maillard reaction during the thermal processing of food and microbial biosynthesis. acs.orgmdpi.com However, the precise enzymatic reactions and precursor molecules leading to asymmetrically substituted pyrazines like this compound remain an active area of investigation.

Current research suggests that the biosynthesis of alkylpyrazines in microorganisms, such as Bacillus subtilis, often involves amino acids and α-dicarbonyl compounds. nih.govoup.com For instance, L-threonine and acetoin (B143602) are recognized precursors for some dimethyl- and trimethyl-pyrazines. nih.gov Isotope labeling experiments have been crucial in tracing the origins of the carbon and nitrogen atoms in the pyrazine (B50134) ring, with studies indicating that L-threonine and sodium acetate (B1210297) can serve as biosynthetic precursors. researchgate.net

Future research will likely focus on identifying the specific enzymes, such as aminotransferases, dehydrogenases, and condensing enzymes, that catalyze the formation of the diverse range of alkylpyrazines found in nature. The elucidation of these pathways could be accelerated through a combination of genetic manipulation of microbial strains, in vivo and in vitro characterization of enzymatic activities, and advanced analytical techniques to identify intermediates. nih.govdtu.dk A deeper understanding of these biosynthetic routes is a prerequisite for the targeted and efficient production of specific pyrazine compounds. nih.gov

Development of Novel and Efficient Bioproduction Methods (e.g., Fermentation Optimization, Metabolic Engineering)

The growing demand for natural flavor compounds has spurred research into the microbial production of pyrazines as an alternative to chemical synthesis. nih.govsemanticscholar.org Fermentation using various microorganisms, including Bacillus, Corynebacterium, and Escherichia coli, has shown promise for producing a range of alkylpyrazines. mdpi.comfrontiersin.orgresearchgate.net

Fermentation Optimization: A key strategy for enhancing pyrazine yield is the optimization of fermentation conditions. This includes factors such as temperature, pH, aeration, and the composition of the culture medium. mdpi.commdpi.com For example, studies on Bacillus amyloliquefaciens and recombinant Bacillus licheniformis have demonstrated that adjusting parameters like substrate ratios (e.g., glucose and nitrogen sources), inducer concentrations (e.g., IPTG), and fermentation time can significantly increase the production of trimethylpyrazine. mdpi.commdpi.comresearchgate.net

Metabolic Engineering: Beyond optimizing fermentation conditions, metabolic engineering offers a powerful approach to boost the production of desired pyrazines. nih.govmdpi.comnih.gov This involves modifying the genetic makeup of microorganisms to enhance the flux through specific biosynthetic pathways. tandfonline.com Techniques include overexpressing genes that encode for key enzymes in the pathway or deleting genes that lead to competing metabolic branches. researchgate.netmdpi.com For instance, overexpressing the gene for L-threonine-3-dehydrogenase (TDH), a key enzyme in the biosynthesis of some pyrazines, has been shown to increase yields. mdpi.com Future efforts in metabolic engineering will likely focus on the heterologous expression of entire biosynthetic pathways in well-characterized industrial microorganisms to achieve high-titer production of specific alkylpyrazines like this compound. nih.govbohrium.com

Table 1: Examples of Fermentation Optimization for Pyrazine Production

| Microorganism | Pyrazine | Key Optimization Parameters | Reported Yield Improvement | Reference |

|---|---|---|---|---|

| Recombinant Bacillus licheniformis | 2,3,5-Trimethylpyrazine | Substrate ratio, IPTG concentration, fermentation time | Yield increased to 44.52 ± 0.21 mg/L | mdpi.com |

| Bacillus amyloliquefaciens | 2,3,5-Trimethylpyrazine | Temperature, bottle capacity, water addition | Yield increased from 0.071 mg/g to 0.446 mg/g | mdpi.comresearchgate.net |

| Engineered Escherichia coli | (R)-Acetoin (precursor for Tetramethylpyrazine) | Temperature, fermentation volume, rotation speed, fed-batch strategy | Achieved 53.83 g/L of (R)-Acetoin | frontiersin.org |

Integration of this compound Research into Predictive Models for Flavor Chemistry

Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to pyrazines to predict their aroma characteristics. nih.gov These models use molecular descriptors to build mathematical relationships between the structure of a pyrazine and its perceived odor. For example, artificial neural networks have been used to classify pyrazines into different aroma categories (e.g., green, bell-pepper, nutty) and to predict their flavor impression threshold values. acs.org

Exploration of Undiscovered Biological Functions in Non-human Systems

While pyrazines are well-known for their role in food flavor, they also have diverse and important biological functions in non-human systems. mdpi.comadv-bio.comwordpress.com In the natural world, pyrazines act as semiochemicals, which are chemicals that convey information between organisms.

In insects, pyrazines can function as alarm pheromones, alerting colony members to danger. adv-bio.com For instance, leafcutter ants produce pyrazines when threatened. adv-bio.com Some pyrazines also serve as trail pheromones, guiding other insects to food sources. researchgate.netmdpi.com There is also evidence that certain pyrazines may be involved in sexual communication, acting as sex pheromones in some species of fruit flies and wasps. semanticscholar.orgwordpress.com

In the microbial world, pyrazines can play a role in inter-species communication. For example, bacteria associated with leaf-cutter ants produce pyrazines that are used by the ants as trail pheromones. researchgate.netmdpi.com Furthermore, pyrazines produced by plants can act as a defense mechanism against herbivores and pathogens. adv-bio.com

The specific biological functions of this compound in these non-human systems are not yet well-defined. Future research in this area could involve screening this compound for its effects on insect behavior, such as attraction, repulsion, or alarm responses. Investigating its potential antimicrobial or signaling roles in microbial communities could also reveal novel ecological functions. Uncovering these undiscovered biological roles would not only expand our fundamental knowledge of chemical ecology but could also lead to new applications in areas like pest management and agriculture. adv-bio.com

Table 2: Known Biological Functions of Pyrazines in Non-human Systems

| Organism Type | Biological Function | Example Pyrazine(s) | Reference |

|---|---|---|---|

| Insects (Ants) | Alarm Pheromone | Alkylpyrazines | adv-bio.com |

| Insects (Ants) | Trail Pheromone | 2,5-dimethylpyrazine (B89654), 3-ethyl-2,5-dimethylpyrazine | mdpi.com |

| Insects (Fruit Flies) | Sex Pheromone | 2-methyl-6-vinylpyrazine | wordpress.com |

| Bacteria (associated with ants) | Production of Insect Pheromones | Volatile pyrazines | mdpi.com |

| Plants | Defense against herbivores and pathogens | Pyrazines | adv-bio.com |

Application of Chemoinformatics and Computational Chemistry in Pyrazine Studies

Chemoinformatics and computational chemistry are powerful tools for studying the properties and activities of chemical compounds, including pyrazines. diva-portal.orgmdpi.comeujournal.org These in silico approaches allow researchers to model and predict various aspects of molecular behavior, from physical properties to biological interactions.

Quantitative Structure-Activity Relationship (QSAR): As mentioned previously, QSAR is a key application of chemoinformatics in flavor science. nih.gov It has also been used to study other biological activities of pyrazine derivatives, such as their cytotoxicity and potential as antiproliferative agents. brieflands.comresearchgate.net By correlating molecular descriptors with observed activities, QSAR models can help in the design of new pyrazine-based compounds with desired properties. nih.gov

Molecular Modeling: Computational chemistry techniques, such as Density Functional Theory (DFT), can be used to study the electronic structure and properties of pyrazine molecules. brieflands.comacs.org This can provide insights into their reactivity and interactions with other molecules, such as olfactory receptors. Molecular docking simulations can be used to predict how pyrazine molecules bind to proteins, which is relevant for understanding their biological functions and for designing new drugs. nih.govnih.gov

For this compound, these computational methods can be applied to predict its sensory properties, potential biological activities, and interactions with biological targets. Future research in this area will likely involve the development of more accurate and sophisticated models, as well as the integration of computational data with experimental results to gain a more comprehensive understanding of pyrazine chemistry and biology. acs.orgresearchgate.net

Q & A

Q. What computational modeling approaches are recommended to predict the reactivity of this compound in novel synthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.